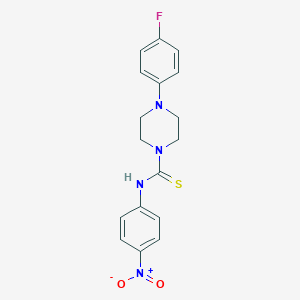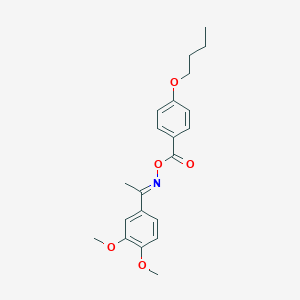![molecular formula C22H17Cl2N7O3 B454593 N'~3~-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B454593.png)
N'~3~-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a complex organic compound with a molecular formula of C28H22Cl2N6O This compound is notable for its unique structure, which includes a pyrazole ring, a dichlorobenzyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl and nitro groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process may also include purification steps like recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxides.
Scientific Research Applications
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide
- 1-(2,4-dichlorobenzyl)-N’-[(Z)-(3-nitrophenyl)methylene]-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H17Cl2N7O3 |
|---|---|
Molecular Weight |
498.3g/mol |
IUPAC Name |
N-[(Z)-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C22H17Cl2N7O3/c1-29-13-19(31(33)34)21(27-29)22(32)26-25-10-16-12-30(11-15-7-8-17(23)9-18(15)24)28-20(16)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,26,32)/b25-10- |
InChI Key |
JUTPBFRKWGGURN-MRUKODCESA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B454510.png)

![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B454513.png)

![4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454515.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]-4-nitrobenzamide](/img/structure/B454516.png)
![N'-[1-(2,5-dichlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B454519.png)
![2-(4-chlorophenoxy)-N'-[(5-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B454520.png)
![5-bromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B454524.png)
![2-(4-chlorophenoxy)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]propanohydrazide](/img/structure/B454525.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}nicotinohydrazide](/img/structure/B454527.png)
![2-(4-{N-[(1-methyl-1H-pyrrol-2-yl)acetyl]propanehydrazonoyl}phenoxy)acetamide](/img/structure/B454528.png)


